molecular formula C24H23FN2O3S B2973571 N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-phenylpropanamide CAS No. 1005300-01-5

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-phenylpropanamide

Cat. No.: B2973571
CAS No.: 1005300-01-5
M. Wt: 438.52
InChI Key: AWCNSIFMADGHDU-UHFFFAOYSA-N
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Description

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-phenylpropanamide (CAS 1005300-01-5) is a synthetic organic compound with a molecular formula of C 24 H 23 FN 2 O 3 S and a molecular weight of 438.51 g/mol . This chemical features a 1,2,3,4-tetrahydroquinoline core, a privileged scaffold in medicinal chemistry known for its prevalence in pharmacologically active compounds . The structure is further functionalized with a 4-fluorobenzenesulfonyl group and a 3-phenylpropanamide moiety, contributing to its potential as a valuable intermediate in biomedical research. While specific biological data for this exact compound is limited, its structural features inform its research value. The sulfonamide group is a common pharmacophore in various therapeutic agents. Recent studies on structurally similar N-sulfonyl-tetrahydroisoquinoline derivatives have demonstrated significant antimicrobial and antifungal activities, making such compounds promising candidates for the development of new anti-infective agents . Furthermore, related compounds containing amide and heterocyclic fragments have shown potent anticonvulsant activity in preclinical models, suggesting potential research applications in neuroscience . This combination of features makes this compound a compound of interest for research applications including but not limited to medicinal chemistry, hit-to-lead optimization, and the exploration of novel biological mechanisms. It is available for purchase from various chemical suppliers for research purposes . This product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN2O3S/c25-20-10-13-22(14-11-20)31(29,30)27-16-4-7-19-9-12-21(17-23(19)27)26-24(28)15-8-18-5-2-1-3-6-18/h1-3,5-6,9-14,17H,4,7-8,15-16H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCNSIFMADGHDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)CCC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-phenylpropanamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the tetrahydroquinoline core through a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene. The resulting tetrahydroquinoline is then subjected to sulfonylation using 4-fluorobenzenesulfonyl chloride under basic conditions to introduce the fluorobenzenesulfonyl group. Finally, the phenylpropanamide moiety is attached through an amide coupling reaction using appropriate reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives.

    Reduction: The amide group can be reduced to an amine under appropriate conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and fluorobenzenesulfonyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) can facilitate electrophilic aromatic substitution.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-phenylpropanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The fluorobenzenesulfonyl group may enhance its binding affinity to certain enzymes or receptors, while the tetrahydroquinoline ring can modulate its biological activity. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Structural Variations

The position of substitution on the tetrahydroquinoline core significantly influences biological activity. For example, N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-dimethoxybenzamide (CAS 946382-04-3) shares the 4-fluorobenzenesulfonyl group but is substituted at the 6-position with a dimethoxybenzamide group instead of the 7-position 3-phenylpropanamide. Such positional differences may alter binding affinity or steric interactions with target proteins .

Sulfonyl Group Modifications

The 4-fluorobenzenesulfonyl group in the target compound is a key pharmacophore. In contrast, 4-ethoxy-3-fluoro-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide (CAS 1172437-53-4) replaces the fluorobenzenesulfonyl with a propylsulfonyl group and introduces additional ethoxy/fluoro substituents. Such variations can modulate solubility, metabolic stability, and receptor selectivity .

Amide Side-Chain Diversity

The 3-phenylpropanamide side chain distinguishes the target compound from analogs like N-(1-(tetrahydro-2H-pyran-4-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-(trifluoromethoxy)benzamide (10a), which features a trifluoromethoxybenzamide group. Bulky substituents like trifluoromethoxy may enhance membrane permeability but reduce binding pocket compatibility compared to phenylpropanamide .

Fluorine-Containing Analogs

Fluorine atoms are critical for electronic and pharmacokinetic properties. The trifluoroacetyl group in N-[4-(2-cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide () enhances metabolic stability but may introduce steric hindrance absent in the target compound’s simpler 4-fluorobenzenesulfonyl group .

Opioid Receptor-Targeting Derivatives

Compounds like (R)-N-((R)-1-butyryl-6-(naphthalen-2-ylmethyl)-1,2,3,4-tetrahydroquinolin-4-yl)-2-methylpropane-2-sulfamide (14d) demonstrate that naphthalene and sulfamide substituents direct activity toward μ-opioid receptors, whereas the target compound’s 3-phenylpropanamide may favor alternative targets .

Data Table: Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Biological Target/Activity Key Findings/Properties References
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-phenylpropanamide Tetrahydroquinoline 1: 4-fluorobenzenesulfonyl; 7: 3-phenylpropanamide Not explicitly reported Hypothesized enzyme/receptor modulation -
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-dimethoxybenzamide Tetrahydroquinoline 1: 4-fluorobenzenesulfonyl; 6: 2,6-dimethoxybenzamide Not reported Structural analog with positional variance
4-Ethoxy-3-fluoro-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide Tetrahydroquinoline 1: propylsulfonyl; 7: 4-ethoxy-3-fluorobenzenesulfonamide Not reported Enhanced sulfonyl group diversity
N-(1-(tetrahydro-2H-pyran-4-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-(trifluoromethoxy)benzamide Tetrahydroquinoline 1: tetrahydro-2H-pyran-4-carbonyl; 7: trifluoromethoxybenzamide mTOR inhibitors Improved cellular uptake and potency
N-[4-(2-cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide Tetrahydroisoquinoline 6: sulfonamide; trifluoroacetyl Acyltransferase inhibitor Scalable synthesis (>100 g)

Biological Activity

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-phenylpropanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C21H19FN2O4S2C_{21}H_{19}FN_2O_4S_2 with a molecular weight of 446.5 g/mol. Its structure integrates a tetrahydroquinoline moiety with sulfonamide functionalities, which are known to influence its biological properties significantly.

Research indicates that compounds similar to this compound may exhibit significant enzyme inhibition activities. Notably:

  • Inhibition of Carbonic Anhydrase : Certain sulfonamide derivatives have been identified as inhibitors of carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in various tissues. This inhibition can affect metabolic pathways and has implications for treating conditions such as glaucoma and certain cancers.
  • Modulation of Cellular Signaling : The compound's ability to interact with proteins involved in disease pathways suggests its potential in therapeutic applications for cancer and neurological disorders. Structural modifications in the sulfonamide group can significantly alter binding affinities and interaction profiles with target proteins .

Biological Activity Data

The following table summarizes key biological activities associated with structurally related compounds:

Compound NameStructure FeaturesBiological Activity
4-fluoro-N-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamideContains methylsulfonyl instead of fluorobenzenesulfonylPotential carbonic anhydrase inhibitor
4-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamideBromo substitution on tetrahydroquinolineExhibits different enzyme inhibition profiles
4-bromo-N-(methanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamideSimilar scaffold with methanesulfonyl groupInvestigated for anti-cancer properties

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

  • Enzyme Inhibition Studies : Research has demonstrated that sulfonamides can inhibit various enzymes critical for cancer cell proliferation. For instance, derivatives of tetrahydroquinoline have been shown to inhibit the growth of specific cancer cell lines by targeting metabolic enzymes involved in energy production .
  • Neuroprotective Effects : Some studies suggest that compounds with similar structures may exhibit neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells .
  • Potential as Therapeutics : The unique structure of this compound makes it a valuable scaffold in medicinal chemistry. Its modifications could lead to the development of new drugs targeting various diseases.

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